Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride basic properties
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride basic properties
An In-Depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Introduction
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a glycine ethyl ester derivative of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a secondary amine, an ethyl ester, and a 4-methoxybenzyl (PMB) group, rendering it a versatile building block for the construction of more complex molecular architectures. The PMB moiety is a well-established protecting group for amines and alcohols, which can be cleaved under specific oxidative or acidic conditions, adding a layer of strategic flexibility in multi-step syntheses.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride. The content herein is structured to deliver not only procedural details but also the underlying scientific principles, ensuring both technical accuracy and practical utility.
Physicochemical and Structural Properties
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a solid, typically appearing as a white to off-white powder.[2][3] Its structure combines the hydrophilicity of the hydrochloride salt with the lipophilic character of the benzyl and ethyl groups. Proper storage in an inert atmosphere at room temperature is recommended to maintain its stability and purity.[2][4]
Structural Diagram
The molecule consists of a central glycine ethyl ester core, N-substituted with a 4-methoxybenzyl group. The hydrochloride salt form protonates the secondary amine, increasing its polarity and aqueous solubility.
Caption: Figure 1. Chemical Structure.
Core Properties Summary
| Property | Value | Reference |
| CAS Number | 88720-15-4 | [2][4][5] |
| Molecular Formula | C₁₂H₁₈ClNO₃ | [4][5] |
| Molecular Weight | 259.73 g/mol | [2][5] |
| Synonyms | Ethyl (4-methoxybenzyl)glycinate hydrochloride | [2][5] |
| Physical Form | Solid | [2][6] |
| Storage | Inert atmosphere, room temperature | [2][4] |
| SMILES | O=C(OCC)CNCC1=CC=C(OC)C=C1.[H]Cl | [4] |
| InChI Key | CGYLMUSXOMCHHD-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is typically achieved in a two-step process: N-alkylation to form the free base, followed by acidification to produce the hydrochloride salt. This approach is efficient and yields a product with high purity after appropriate workup and purification.
Synthetic Workflow
The primary reaction involves the nucleophilic substitution of a halide from ethyl bromoacetate by the primary amine of 4-methoxybenzylamine. Triethylamine is used as a non-nucleophilic base to neutralize the hydrobromic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction that facilitates purification and improves the compound's handling characteristics.
Caption: Figure 2. General Synthetic Workflow.
Experimental Protocol: Synthesis of Free Base
This protocol is adapted from established literature procedures for N-alkylation.[7]
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Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzylamine (1.0 eq.) and triethylamine (1.0 eq.) in dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath.
-
Substrate Addition: Add ethyl bromoacetate (1.0 eq.) dropwise to the stirred solution. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to yield the pure free base, Ethyl 2-[(4-methoxybenzyl)amino]acetate.[7]
Experimental Protocol: Hydrochloride Salt Formation
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Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold, anhydrous solvent and dry it under a vacuum to obtain the final Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride.
Applications in Synthetic Chemistry
The utility of this compound stems from its identity as a functionalized amino acid ester, making it a valuable precursor for a variety of molecular targets.
-
Building Block for Heterocycles: The dual functionality of the amine and ester groups allows for cyclization reactions to form various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.
-
Peptidomimetic Synthesis: As a glycine derivative, it can be incorporated into peptide synthesis or used to create peptidomimetics, where the PMB group offers an orthogonal protection strategy to standard Boc or Fmoc chemistries.
-
Fullerene Chemistry: It has been explicitly used as a reactant in the preparation of (carboxy)(pyridinyl)[2][8]fullerene[1,9-c]pyrroleacetic acid derivatives, highlighting its application in materials science and nanotechnology.[5]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The structural motifs present in this compound are found in numerous biologically active molecules. For instance, related structures serve as key intermediates in the synthesis of modern anticoagulants like Apixaban.[9][10]
The choice of the 4-methoxybenzyl (PMB) group is strategic. It is stable to a wide range of non-oxidative and non-strongly acidic conditions but can be selectively removed, often with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or trifluoroacetic acid (TFA), without disturbing other sensitive functional groups.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Analytical Data Summary
| Technique | Expected Observations for Free Base (C₁₂H₁₇NO₃) |
| ¹H NMR | Signals corresponding to: ethyl group protons (~1.2 ppm triplet, ~4.1 ppm quartet), methoxy group protons (~3.7 ppm singlet), methylene protons of the benzyl and acetate groups, and aromatic protons (~6.8-7.2 ppm). The NH proton will appear as a singlet.[7] |
| ¹³C NMR | Resonances for the ethyl carbons, methoxy carbon, methylene carbons, aromatic carbons, and the ester carbonyl carbon. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 224.13 for the free base. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), C=O stretching (ester), and C-O stretching (ether and ester). |
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary tool for structural confirmation. The integration and splitting patterns of the signals verify the connectivity of the protons. For the hydrochloride salt, the NH proton signal will shift downfield and may exhibit coupling.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups present in the molecule. For the hydrochloride salt, the N-H stretch will be broadened and shifted due to the formation of the ammonium salt.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for determining the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity assessment of the compound, providing quantitative data on the percentage of the main component and any impurities.
Safety and Handling
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Reference |
| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [2] | |
| GHS06 | H301: Toxic if swallowed | [6] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store the compound in a tightly sealed container in a dry and cool place.
Conclusion
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a valuable and versatile synthetic intermediate. Its well-defined synthesis, predictable reactivity, and the strategic utility of the PMB protecting group make it an important tool for chemists in academic and industrial research. A thorough understanding of its properties, handling requirements, and analytical profile, as detailed in this guide, is crucial for its effective and safe application in the laboratory.
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